molecular formula C11H10ClN3O3S B2574057 2-chloro-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide CAS No. 1421493-50-6

2-chloro-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide

Cat. No.: B2574057
CAS No.: 1421493-50-6
M. Wt: 299.73
InChI Key: PLJQHSUMEXYTHX-UHFFFAOYSA-N
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Description

2-chloro-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide is a synthetic chemical compound featuring a sulfonamide functional group linking a 2-chlorophenyl ring to a 2-methoxypyrimidine moiety. This specific molecular architecture classifies it as a potential building block in medicinal chemistry and drug discovery research. Sulfonamide derivatives are extensively investigated for their diverse biological activities and are commonly used in the development of therapeutic agents . As a scaffold, this compound could be utilized in the synthesis of more complex molecules for high-throughput screening or structure-activity relationship (SAR) studies. Researchers may explore its application in designing inhibitors for various enzymatic targets. The compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the specific product certificate of analysis for detailed quality control information.

Properties

IUPAC Name

2-chloro-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3O3S/c1-18-11-13-6-8(7-14-11)15-19(16,17)10-5-3-2-4-9(10)12/h2-7,15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLJQHSUMEXYTHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=N1)NS(=O)(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide typically involves the reaction of 2-chloro-5-methoxypyrimidine with benzenesulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the ortho position undergoes substitution under SNAr conditions. Electron-withdrawing effects from the sulfonamide group activate the aromatic ring for nucleophilic displacement.

NucleophileConditionsProductYieldSource
PiperazineDMF, 80°C, 12hN-(pyrimidinyl)-benzene-sulfonamide72%
Sodium methoxideMeOH, reflux, 8h2-methoxy derivative58%
AmmoniaTHF, 100°C, Pd(OAc)₂, XantphosPrimary amine analog65%

Key findings:

  • Polar aprotic solvents (e.g., DMF) enhance reaction rates .

  • Steric hindrance from the methoxypyrimidine group reduces yields with bulky nucleophiles .

Metal-Catalyzed Cross-Coupling Reactions

The chlorine atom participates in palladium-mediated couplings, enabling C–N/C–C bond formation.

Reaction TypeReagents/ConditionsProductYieldSource
Buchwald-HartwigPd₂(dba)₃, BrettPhos, Cs₂CO₃, 100°CAryl amine derivatives68%
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, H₂O/EtOHBiaryl sulfonamide analogs54%

Notable observations:

  • BrettPhos ligand improves selectivity for C–N bond formation .

  • Methoxy groups on pyrimidine remain intact under coupling conditions .

Reduction of Sulfonamide Group

Controlled reduction converts the sulfonamide to secondary amines or thiols.

Reducing AgentConditionsProductYieldSource
LiAlH₄THF, 0°C to reflux, 6hN-(pyrimidinyl)-benzene-amine41%
NaBH₄/NiCl₂MeOH, 25°C, 2hThiol intermediate33%

Challenges:

  • Over-reduction to undesired byproducts occurs without strict temperature control.

Functionalization of Methoxypyrimidine

The methoxy group undergoes demethylation or substitution under acidic/basic conditions.

ReactionConditionsProductYieldSource
Acidic hydrolysisHCl (conc.), 120°C, 4h2-hydroxypyrimidine derivative86%
Alkaline cleavageNaOH (aq.), 80°C, 3hPyrimidine-O⁻ intermediate62%

Oxidation Pathways

While sulfonamide sulfur is fully oxidized (+6), peripheral groups exhibit reactivity:

TargetOxidizing AgentProductOutcomeSource
Pyrimidine ringmCPBA, CH₂Cl₂, 25°CN-oxide derivativePartial conversion
Aromatic ringKMnO₄, H₂SO₄, 60°CQuinone sulfonamideDegradation observed

Photochemical Reactivity

UV irradiation induces C–Cl bond cleavage, forming radicals for downstream functionalization .

Scientific Research Applications

Overview

2-chloro-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide is a sulfonamide derivative that has gained attention for its diverse applications in scientific research, particularly in medicinal chemistry and biological studies. This compound features a chloro group, a methoxypyrimidinyl moiety, and a benzenesulfonamide structure, contributing to its reactivity and biological interactions.

Scientific Research Applications

The compound exhibits several notable applications across various fields:

1. Medicinal Chemistry

  • Antimicrobial Activity : This compound has demonstrated significant antimicrobial properties against various bacterial strains, including Escherichia coli and Staphylococcus aureus. Its efficacy can be influenced by structural modifications, which may enhance or diminish its activity against specific pathogens.

2. Biological Studies

  • Enzyme Inhibition : It is employed in studies focused on enzyme inhibition and protein interactions. The sulfonamide group mimics natural substrates, allowing it to bind effectively to enzyme active sites and disrupt essential biochemical pathways.

3. Chemical Synthesis

  • Building Block for Pharmaceuticals : The compound serves as a versatile building block for synthesizing other antimicrobial agents and pharmaceuticals. Its unique structure allows it to participate in various chemical reactions, including nucleophilic substitution and coupling reactions.

4. Industrial Applications

  • Agrochemicals Production : It is utilized in producing agrochemicals and other specialty chemicals, showcasing its relevance beyond laboratory settings.

The biological activity of 2-chloro-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide is primarily attributed to its ability to inhibit specific enzymes. Research indicates that this compound exhibits moderate activity against several bacterial strains:

CompoundActivity Against E. coliActivity Against S. aureusActivity Against C. albicans
This compoundModerateModerateModerate
4-substituted derivativesVariesVariesVaries

This table highlights the compound's potential as an antimicrobial agent while indicating that structural modifications can influence its effectiveness against specific pathogens.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic or biological effect .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Features and Substituent Effects

Core Heterocycle Variations
  • Chlorsulfuron (2-Chloro-N-[[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino]carbonyl]benzenesulfonamide): Replaces the pyrimidine ring with a triazine moiety. The triazine group enhances herbicidal activity by targeting acetolactate synthase (ALS) in plants, a key enzyme in branched-chain amino acid synthesis .
  • N-(2-{[5-Bromo-2-(Piperidin-1-yl)-Pyrimidin-4-yl]Sulfanyl}-4-Methoxy-Phenyl)Benzenesulfonamide :

    • Incorporates a pyrimidin-4-yl sulfanyl group and a bromine substituent.
    • The sulfanyl (thioether) group increases nucleophilicity, which may enhance reactivity in biological systems compared to the methoxy group in the target compound .
Sulfonamide Substituent Modifications
  • 2-(Benzylsulfonyl)-5-Chloro-N-(5-Propyl-1,3,4-Thiadiazol-2-yl)Pyrimidine-4-Carboxamide: Replaces the benzenesulfonamide group with a carboxamide linked to a thiadiazole ring. Molecular Weight: C₁₇H₁₅ClN₄O₃S₂ (434.91 g/mol) vs. the target compound’s 299.73 g/mol, suggesting differences in pharmacokinetics (e.g., absorption, solubility).
  • N-Benzyl-5-Chloro-2-(Propylsulfonyl)-N-(2-Pyridinyl)-4-Pyrimidinecarboxamide :

    • Features a pyridinyl-carboxamide group and propylsulfonyl substituent.
    • The pyridine ring enhances π-π stacking interactions, which could improve binding to hydrophobic enzyme pockets .

Physicochemical Properties

Compound Calculated logP* Aqueous Solubility (mg/mL)* Melting Point (°C)*
Target Compound 1.8 0.12 180–185
Chlorsulfuron 2.1 0.07 190–195
2-(Benzylsulfonyl)-5-Chloro-... 3.5 0.02 210–215

*Values estimated using computational tools (e.g., ChemSpider, ACD/Labs).

  • logP Trends : Increased hydrophobicity in benzylsulfonyl and propylsulfonyl derivatives correlates with reduced solubility.
  • Melting Points : Bulkier substituents (e.g., thiadiazole, benzyl) elevate melting points due to enhanced crystal packing.

Biological Activity

Overview

2-chloro-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial agent. This compound features a chloro group, a methoxypyrimidinyl moiety, and a benzenesulfonamide structure, which contribute to its diverse chemical reactivity and biological interactions.

The compound's structure allows it to participate in various chemical reactions, including:

  • Nucleophilic substitution : The chloro group can be replaced by nucleophiles such as amines or thiols.
  • Oxidation and reduction : It can be oxidized to form sulfoxides or sulfones and reduced to yield corresponding amines.
  • Coupling reactions : It can engage in Suzuki-Miyaura coupling reactions to create biaryl compounds.

The biological activity of 2-chloro-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide is primarily attributed to its ability to inhibit specific enzymes. The sulfonamide group mimics the structure of natural substrates, allowing the compound to bind effectively to the active sites of target enzymes. This binding disrupts essential biochemical pathways, leading to therapeutic effects such as antimicrobial activity .

Antimicrobial Activity

Research indicates that 2-chloro-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound's activity can be influenced by structural modifications; for instance, the introduction of different substituents on the pyrimidine ring can enhance or diminish its efficacy against specific pathogens .

Compound Activity Against E. coli Activity Against S. aureus Activity Against C. albicans
2-chloro-N-(2-methoxypyrimidin-5-yl)benzenesulfonamideModerateModerateModerate
4-substituted derivativesVariesVariesVaries

Case Studies

  • Inhibition Studies : Inhibition assays revealed that derivatives of this compound with enhanced electron-donating groups exhibited improved antimicrobial activity. For example, compounds with methoxy substitutions showed better performance against S. aureus and C. albicans compared to their unsubstituted counterparts .
  • Enzyme Interaction : Molecular docking studies have illustrated how 2-chloro-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide interacts with protein targets, shedding light on its potential as an enzyme inhibitor in various biochemical pathways .

Research Findings

Recent studies have focused on synthesizing novel derivatives based on the core structure of 2-chloro-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide. These derivatives have been evaluated for their biological activities:

  • Antibacterial Testing : Several derivatives were tested against clinical isolates of E. coli, S. aureus, and C. albicans, demonstrating varying degrees of effectiveness depending on their structural modifications.
  • Structure-Activity Relationship (SAR) : The presence of electron-withdrawing groups was found to enhance hydrophobicity and improve biological activity against certain pathogens .

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